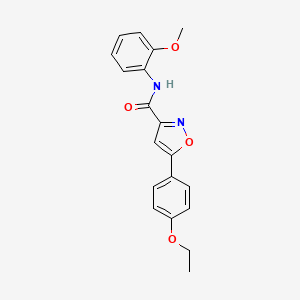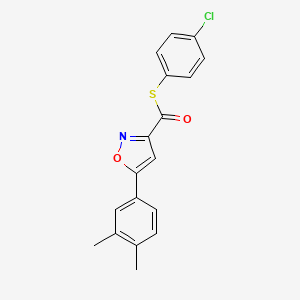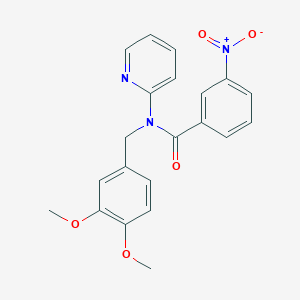![molecular formula C27H23FN2O4S B11355860 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11355860.png)
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzyl and phenyl group, along with a fluorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of benzylamine with phenylsulfonyl chloride to form the benzyl(phenyl)sulfonamide intermediate.
Coupling with 4-Fluorophenoxyacetic Acid: The intermediate is then reacted with 4-fluorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and cyclooxygenase, leading to anti-inflammatory effects. The fluorophenoxyacetamide moiety may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its efficacy and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C27H23FN2O4S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C27H23FN2O4S/c28-22-11-15-25(16-12-22)34-20-27(31)29-23-13-17-26(18-14-23)35(32,33)30(24-9-5-2-6-10-24)19-21-7-3-1-4-8-21/h1-18H,19-20H2,(H,29,31) |
InChI Key |
ZVJZMPRGIKHEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide](/img/structure/B11355802.png)
![N-(4-ethylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355812.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbenzamide](/img/structure/B11355814.png)
![N-(4-ethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355815.png)
![N-(2,6-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355817.png)
![Ethyl 2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11355819.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11355824.png)

![5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11355834.png)

![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide](/img/structure/B11355842.png)
